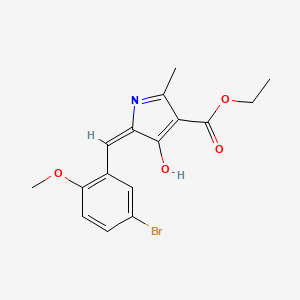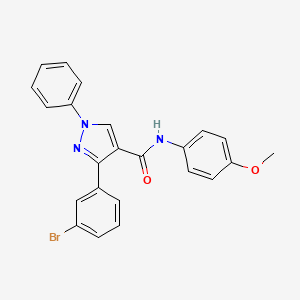![molecular formula C21H16Cl2N2O3 B6138809 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6138809.png)
2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide is not yet fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide in lab experiments include its high potency and selectivity towards COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, its limited solubility in water and potential toxicity at high concentrations may pose challenges in its use in certain experiments.
Zukünftige Richtungen
Future research on 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide could focus on its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Further studies on its mechanism of action and its effects on other biological processes could also provide valuable insights into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and analogs of 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide could enhance its potency and selectivity, further expanding its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide involves the reaction between 2-chlorobenzoic acid and 4-chlorophenol in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-aminobenzoic acid, followed by the acetylation of the amine group using acetic anhydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-14-8-10-17(11-9-14)28-13-20(26)24-15-4-3-5-16(12-15)25-21(27)18-6-1-2-7-19(18)23/h1-12H,13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASBCGDZSFDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide](/img/structure/B6138729.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6138736.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)

![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)
![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)

![3-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-N-2-thienyl-1-piperidinecarboxamide](/img/structure/B6138832.png)